![molecular formula C25H32N2O5 B2975758 N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethoxybenzamide CAS No. 921836-02-4](/img/structure/B2975758.png)
N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethoxybenzamide is a useful research compound. Its molecular formula is C25H32N2O5 and its molecular weight is 440.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Novel Polycyclic Systems
Research into similar compounds has led to the development of new polycyclic systems combining 1,4-benzodiazepine and isoindolinone fragments. This synthesis contributes to the exploration of novel fused pentacyclic systems with potential applications in various fields of chemistry and pharmacology (Ukhin et al., 2011).
Serotonin Receptor Antagonists
Compounds with structural similarities have been studied for their potential as serotonin-3 (5-HT3) receptor antagonists. Such research is crucial for developing new treatments for conditions influenced by serotonin receptors, like certain gastrointestinal disorders (Harada et al., 1995).
Metabolite Synthesis
In the realm of drug metabolism, similar structures have been used in the enantioselective synthesis of metabolites for certain pharmaceutical compounds, highlighting their role in understanding and improving drug design and efficacy (Matsubara et al., 2000).
Antibacterial and Anticancer Agents
Benzoxepine-triazole hybrids, structurally related to the compound , have been synthesized and evaluated for their antibacterial and anticancer properties. This research signifies the potential of such compounds in the development of new therapies for bacterial infections and cancer (Kuntala et al., 2015).
Sinus Node Inhibitor Effects
Research on compounds with similar structures has explored their effects as sinus node inhibitors, with implications in the treatment of cardiac conditions (Thollon et al., 1997).
Antidepressant/Anxiolytic and Anti-Nociceptive Effects
Studies on 1,4-benzodiazepine-2-ones have revealed promising antidepressant and anti-nociceptive effects, suggesting potential applications in mental health and pain management (Singh et al., 2010).
Solid Form and Crystal Structure Analysis
Research into related molecules has provided insights into their solid form, crystal structure, and polymorphism, valuable for pharmaceutical formulation and material science applications (Braun et al., 2014).
QSAR Studies and Antibacterial Evaluation
Quantitative structure–activity relationship (QSAR) studies of related compounds have been conducted to understand their antibacterial properties, contributing to the design of more effective antimicrobial agents (Palkar et al., 2017).
Photophysical Properties
Studies on compounds with a fused oxazapolycyclic skeleton similar to the compound of interest have revealed unique photophysical properties, indicating potential applications in material science and photonics (Petrovskii et al., 2017).
X-ray Diffraction and DFT Studies
Benzimidazole fused-1,4-oxazepines, structurally related to the compound, have been synthesized and analyzed using X-ray diffraction and density functional theory (DFT), contributing to the field of molecular design and drug discovery (Almansour et al., 2016).
Properties
IUPAC Name |
N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-3,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2O5/c1-16(2)11-12-27-19-9-8-18(14-21(19)32-15-25(3,4)24(27)29)26-23(28)17-7-10-20(30-5)22(13-17)31-6/h7-10,13-14,16H,11-12,15H2,1-6H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVYWIIWGIMVUKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=C(C=C(C=C2)NC(=O)C3=CC(=C(C=C3)OC)OC)OCC(C1=O)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(E)-3-hydroxy-10,13-dimethyl-16-(4-(trifluoromethyl)benzylidene)tetradecahydro-1H-cyclopenta[a]phenanthren-17(2H)-one](/img/structure/B2975675.png)
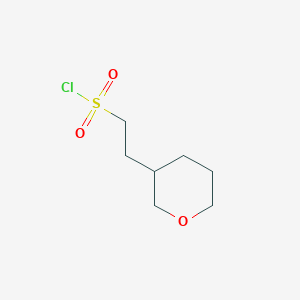
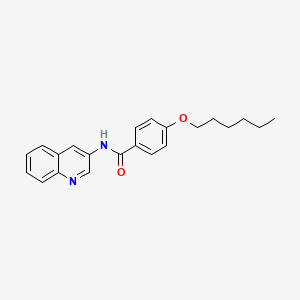

![4-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]benzoic acid](/img/structure/B2975682.png)
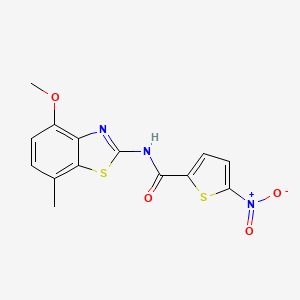
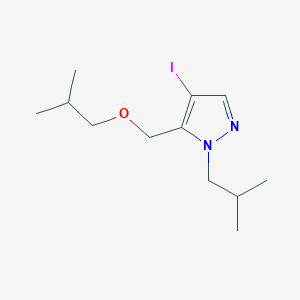

![7-Oxobicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B2975690.png)


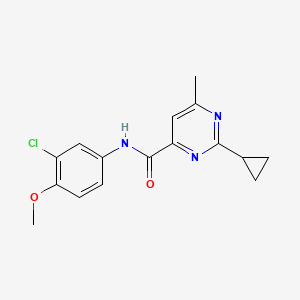
![N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-3-(trifluoromethyl)benzamide](/img/structure/B2975696.png)

